Cas no 334477-60-0 ([(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine)
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine Chemical and Physical Properties
Names and Identifiers
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- (R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
- (1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine
- Benzenemethanamine, N,α-dimethyl-3,5-bis(trifluoromethyl)-, (αR)-
- (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethylamine
- N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-N-methylamine
- N-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]-N-methylamine
- [(1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethyl]methylamine
- [(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl][methyl]amine
- [(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine
- 334477-60-0
- AKOS005762929
- {(1r)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}methylamine
- (R)-[1-(3,5-Bis-trifluoromethyl-phenyl)-ethyl]-methyl-amine
- (R)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine
- (R)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methyl ethanamine
- EN300-7370391
- SCHEMBL2365906
- CS-0180867
- C11H11F6N
- (R)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine
- ZHIAARPZLAPMHX-ZCFIWIBFSA-N
- DTXSID20583289
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- Inchi: 1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3/t6-/m1/s1
- InChI Key: ZHIAARPZLAPMHX-ZCFIWIBFSA-N
- SMILES: FC(C1C=C(C(F)(F)F)C=C(C=1)[C@@H](C)NC)(F)F
Computed Properties
- Exact Mass: 271.07963
- Monoisotopic Mass: 271.07956833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.259
- Boiling Point: 172.9°C at 760 mmHg
- Flash Point: 58.4°C
- Refractive Index: 1.415
- PSA: 12.03
- LogP: 4.39550
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
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Hazardous Material Identification:
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0180867-1g |
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine |
334477-60-0 | 1g |
$387.0 | 2022-04-27 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1251537-1g |
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine |
334477-60-0 | 97% | 1g |
¥3172.00 | 2024-05-18 | |
| Crysdot LLC | CD12082361-1g |
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine |
334477-60-0 | 97% | 1g |
$357 | 2024-07-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1443-100mg |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine |
334477-60-0 | 95% | 100mg |
¥673.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1443-250mg |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine |
334477-60-0 | 95% | 250mg |
¥897.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1443-500mg |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine |
334477-60-0 | 95% | 500mg |
¥1491.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1443-1g |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine |
334477-60-0 | 95% | 1g |
¥2238.0 | 2024-04-20 | |
| Ambeed | A170032-1g |
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine |
334477-60-0 | 97% | 1g |
$361.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1443-1G |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine |
334477-60-0 | 95% | 1g |
¥ 2,237.00 | 2023-04-13 | |
| Enamine | EN300-7370391-0.05g |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine |
334477-60-0 | 95.0% | 0.05g |
$1129.0 | 2025-03-11 |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine Suppliers
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on [(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine: A Comprehensive Overview
The compound with CAS No 334477-60-0, known as [(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl-substituted phenyl group and a chiral center at the ethylamine position. The (1R) configuration of the molecule plays a crucial role in its stereochemical properties and reactivity.
Recent studies have highlighted the importance of this compound in the development of advanced materials and pharmaceuticals. Its trifluoromethyl groups contribute to high chemical stability and resistance to environmental factors, making it ideal for applications where durability is essential. Additionally, the methylamine group enhances the compound's ability to participate in various chemical reactions, including nucleophilic substitutions and acid-base interactions.
The synthesis of [(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine involves a multi-step process that typically begins with the preparation of the trifluoromethyl-substituted phenyl ring. This is followed by the introduction of the chiral center through asymmetric synthesis techniques. The final step involves the incorporation of the methylamine group, which is achieved through nucleophilic substitution or other suitable methods. The stereochemical control during synthesis is critical to ensure the desired R configuration at the chiral center.
One of the most promising applications of this compound is in the field of drug discovery. Its unique structure allows it to act as a potential lead compound for designing novel pharmaceutical agents. Recent research has focused on its ability to modulate specific biological pathways, making it a valuable tool in therapeutic development. For instance, studies have shown that this compound exhibits selective binding to certain receptors, which could be exploited for treating various diseases.
In addition to its pharmaceutical applications, [(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine has also found use in materials science. Its high stability and reactivity make it a suitable candidate for synthesizing advanced polymers and coatings. Researchers have explored its potential as a building block for creating self-healing materials and high-performance adhesives. These applications underscore its versatility and importance in modern material development.
The environmental impact of this compound has also been a topic of recent interest. Studies have shown that its trifluoromethyl groups contribute to its persistence in certain environments, raising questions about its long-term effects on ecosystems. However, preliminary data suggest that it undergoes slow degradation under specific conditions, which could be optimized to minimize its environmental footprint.
In conclusion, [(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine (CAS No 334477-60-0) is a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique structure and properties make it a valuable asset in both academic research and industrial settings. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play an even more significant role in shaping future innovations.
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